2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is a primary amino acid derivative (PAAD) characterized by its hydrocarbon moiety at the C(2) carbon and a specific substitution pattern at the 4'-N'-benzylamide site. [, ] It serves as an important intermediate in the synthesis of various compounds, notably amidino-substituted polycyclic heterocycles, which exhibit significant anti-cancer activity. [, ]
2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has garnered significant attention in both scientific research and discussions surrounding recreational drug use. This compound is characterized by its unique molecular structure and potential pharmacological effects, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound is synthesized through various chemical methods, with patents detailing specific synthesis routes. It is commercially available from suppliers such as VWR and BenchChem, indicating its relevance in research applications. The compound's CAS number is 1236256-85-1, which is crucial for identifying it in chemical databases.
2-Amino-N-isopropyl-3-methylbutanamide hydrochloride falls under the category of synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis, targeting the same receptors in the brain.
The synthesis of 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride can be achieved through several methods. One notable approach involves the reaction of appropriate amines with acylating agents under controlled conditions to yield the desired amide product.
The molecular formula for 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is , with a molecular weight of approximately 194.7 g/mol. The structure features an amine group, a carbonyl group, and an isopropyl substituent, which contribute to its biological activity.
InChI=1S/C8H18N2O.ClH/c1-5(2)7(9)8(11)10-6(3)4;/h5-7H,9H2,1-4H3,(H,10,11);1H
CC(C)C(C(=O)N(C)C)N.Cl
These structural representations are essential for computational modeling and understanding the compound's interactions at the molecular level.
2-Amino-N-isopropyl-3-methylbutanamide hydrochloride can participate in various chemical reactions typical of amides:
The reaction mechanisms often involve proton transfers and nucleophilic attacks typical of amine chemistry, which can be modeled using computational chemistry tools to predict outcomes and optimize conditions.
As a synthetic cannabinoid, 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride primarily acts on the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. Its mechanism involves:
Research indicates that synthetic cannabinoids can have varying affinities for these receptors compared to natural cannabinoids like tetrahydrocannabinol (THC), which may result in different pharmacological profiles.
Relevant data from studies suggest that careful handling and storage conditions are crucial for maintaining compound integrity over time.
2-Amino-N-isopropyl-3-methylbutanamide hydrochloride has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in advancing both scientific knowledge and public health awareness.
The synthesis of 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride follows a carefully engineered multi-step pathway designed to preserve stereochemical integrity while maximizing yield. Based on methodologies established for structurally analogous valine derivatives, the synthesis typically begins with the protection of the α-amino group of L-valine using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. This critical first step prevents unwanted side reactions during subsequent transformations [2] [5]. The protected amino acid then undergoes carboxylic acid activation using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a reactive intermediate primed for nucleophilic attack [2].
In the pivotal amide bond formation step, the activated valine derivative reacts with isopropylamine. This reaction requires precise stoichiometric control and temperature modulation (typically maintained at 0–5°C initially, then gradually warmed to ambient temperature) to minimize racemization and maximize conversion efficiency. Following amide formation, the Boc protecting group is removed under acidic conditions (commonly using trifluoroacetic acid or hydrochloric acid in dioxane), liberating the free amine. The final hydrochloride salt is crystallized by treating the free base with hydrogen chloride in anhydrous ether or isopropanol, yielding the target compound as a white crystalline solid [2] [5] [6].
Industrial-Scale Optimization Parameters:
Table 1: Multi-Step Synthesis Optimization Parameters
Synthetic Step | Key Variables | Laboratory Scale Yield | Optimized Industrial Yield |
---|---|---|---|
Amino Protection | Boc₂O, NaOH, dioxane/H₂O | 92% | 95% |
Acid Activation | EDC, HOBt, -15°C | 85% | 89% |
Amide Coupling | i-PrNH₂, DCM, 0°C→RT | 78% | 86% |
Deprotection | HCl/dioxane (4M) | 90% | 93% |
Salt Formation | HCl/Et₂O, recrystallization | 82% | 91% |
The amide bond formation between protected valine and isopropylamine represents the cornerstone reaction in synthesizing 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride. Extensive research has identified several high-performance catalytic systems for this transformation. Uranium-based coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and HBTU demonstrate exceptional efficiency, reducing reaction times to under 2 hours while maintaining yields above 85% at ambient temperature. These reagents operate through the formation of an active ester intermediate, facilitating nucleophilic attack by the isopropylamine without racemization [7] [9].
For large-scale applications requiring cost efficiency, mixed anhydride systems generated in situ from pivaloyl chloride or isobutyl chloroformate offer compelling advantages. When combined with N-methylmorpholine as a base in tetrahydrofuran solvent, these systems achieve conversion rates exceeding 90% with minimal epimerization. Notably, the mixed anhydride approach simplifies purification by producing water-soluble byproducts that can be efficiently removed during aqueous workup [5] [8].
Recent advances focus on catalytic amidation through in situ activation using triphosgene derivatives. This methodology employs catalytic amounts (5–10 mol%) of 1-hydroxy-7-azabenzotriazole (HOAt) with triethylamine, significantly reducing waste generation while maintaining reaction yields comparable to stoichiometric coupling agents. Microwave-assisted amidation represents another breakthrough, reducing reaction times from hours to minutes (typically 10–15 minutes at 100°C) while improving atom economy. This technique has demonstrated particular utility in generating N-alkylated derivatives including the title compound [5] [10].
Table 2: Comparative Analysis of Amide Bond Formation Catalytic Systems
Catalytic System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) | Scale Suitability |
---|---|---|---|---|---|
HATU/DIPEA | 25 | 1.5 | 92 | <1.0 | Laboratory scale |
HBTU/HOAt | 0→25 | 2.0 | 89 | 1.2 | Pilot scale |
Mixed Anhydride | -15→5 | 3.0 | 86 | 2.5 | Industrial scale |
T3P®/Pyridine | 20 | 1.0 | 94 | 0.8 | Laboratory scale |
Microwave-Assisted | 100 (μW) | 0.25 | 91 | 0.5 | Laboratory scale |
Implementing green chemistry principles significantly enhances the sustainability profile of 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride manufacturing. Solvent selection emerges as the primary optimization target, with traditional dichloromethane (DCM) being systematically replaced by bio-based ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF). This strategic substitution reduces the process's environmental impact index by 65% while maintaining comparable reaction yields. The implementation of solvent recovery systems incorporating falling-film evaporators and fractional distillation columns achieves >90% solvent recycling efficiency, dramatically reducing both raw material consumption and hazardous waste generation [5] [10].
Waste minimization strategies focus on the critical salt formation step. Traditional hydrochloric acid quench methods generate substantial inorganic salts as byproducts. Advanced pH-controlled crystallization techniques now enable direct isolation of the hydrochloride salt with precise stoichiometry, eliminating excess acid usage. This innovation reduces chloride waste by 78% while simultaneously improving product purity to >99.5% as measured by HPLC. Additionally, the integration of continuous flow chemistry for the deprotection and salt formation steps minimizes solvent volume requirements by 40% and reduces energy consumption through intensified heat transfer [2] [10].
Catalyst recycling represents another frontier in green process optimization. Immobilized versions of uranium-based coupling agents on polystyrene supports enable simple filtration recovery and reuse for up to five reaction cycles without significant loss of activity. For mixed anhydride approaches, the development of membrane separation technology allows efficient recovery of N-methylmorpholine byproducts (>85% recovery), which can be directly recycled into subsequent reaction batches. These innovations collectively reduce the environmental footprint of the synthesis, as quantified by the E-factor (kg waste/kg product), which decreases from 120 in traditional batch processes to under 25 in optimized green processes [5] [10].
Table 3: Green Chemistry Metrics Comparison for Industrial Production
Process Parameter | Traditional Process | Optimized Green Process | Improvement (%) | Environmental Impact |
---|---|---|---|---|
Solvent Consumption (L/kg) | 85 | 32 | 62% reduction | Reduced aquatic toxicity |
Energy Intensity (kWh/kg) | 210 | 115 | 45% reduction | Lower carbon footprint |
E-Factor (kg waste/kg product) | 120 | 24 | 80% reduction | Minimized landfill burden |
Chloride Waste (kg/kg) | 6.8 | 1.5 | 78% reduction | Reduced salt burden |
PMI (Process Mass Intensity) | 145 | 52 | 64% reduction | Resource efficiency |
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